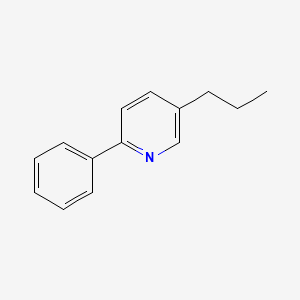

2-Phenyl-5-propylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are cornerstone molecules in modern chemical research, demonstrating immense versatility and a broad spectrum of applications. ajrconline.orgopenaccessjournals.comresearchgate.net These nitrogen-containing heterocyclic compounds are isosteres of benzene (B151609) and are fundamental components in many natural products, including some vitamins and alkaloids. rsc.org Their unique chemical properties, such as weak basicity, water solubility, and the ability to form hydrogen bonds, make them crucial scaffolds in medicinal chemistry. jchemrev.com

The pyridine nucleus is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds. rsc.org Consequently, pyridine derivatives are integral to the development of pharmaceuticals, with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. jchemrev.com Beyond medicine, they are utilized in agrochemicals, as solvents, and as ligands in catalysis. rsc.org The continuous exploration of pyridine derivatives fuels the discovery of novel compounds with tailored properties for a wide array of scientific and industrial purposes. researchgate.net

Structural Context and Nomenclature of Substituted Phenylpyridines

Substituted phenylpyridines are a class of organic compounds characterized by a pyridine ring linked to a phenyl group. foodb.ca The nomenclature of these compounds follows established IUPAC rules, where the pyridine ring is typically considered the parent structure and the phenyl group is a substituent. quora.com The position of the substituents on the pyridine ring is indicated by numbers, with the nitrogen atom designated as position 1. openaccessjournals.com Therefore, in 2-Phenyl-5-propylpyridine, the phenyl group is attached at the second position and the propyl group at the fifth position of the pyridine ring.

The relative positioning of substituents on the pyridine ring significantly influences the molecule's physical and chemical properties. The term "phenyl" refers to the C6H5 group derived from benzene when it acts as a substituent. ualberta.ca Understanding this systematic naming is crucial for unambiguously identifying and classifying the vast number of possible substituted pyridine structures.

Current Research Trajectories for this compound and Structurally Analogous Compounds

Current research involving this compound and its analogs is multifaceted, touching upon synthetic methodologies, analytical techniques, and potential applications in materials science and medicinal chemistry.

One of the primary methods for synthesizing 2-phenylpyridine (B120327) involves the reaction of phenyllithium (B1222949) with pyridine. orgsyn.orgwikipedia.org A more specific route to this compound involves the lithiation of 3-phenylpyridine (B14346) followed by a reaction with n-propyl lithium.

Recent studies have explored the use of 2-phenylpyridine derivatives in the development of phosphorescent metal complexes, particularly with iridium, for applications in organic light-emitting diodes (OLEDs). wikipedia.orgwikipedia.org These organometallic complexes exhibit electroluminescent properties, with the specific ligands influencing the color and efficiency of the emitted light. wikipedia.org

Furthermore, research into structurally similar compounds, such as 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (PDHP), highlights the interest in this class of molecules. srinnovationsindia.combiosynth.comsigmaaldrich.comchemicalbook.comhuntsman.com PDHP is noted as a catalyst for adhesive formulations and an accelerator for solid rubbers. huntsman.com Analogs of this compound are also being investigated for their potential as A3 adenosine (B11128) receptor antagonists and for their antimicrobial and antitumor properties when complexed with metals like gold. nih.govmdpi.com The analysis of these compounds is often carried out using techniques like high-performance liquid chromatography (HPLC). sielc.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H15N |

| Molecular Weight | 197.28 g/mol |

| Appearance | - |

| Boiling Point | - |

| Density | - |

Table 2: Related Phenylpyridine Compounds and Their Applications

| Compound Name | CAS Number | Key Research Area/Application |

|---|---|---|

| 2-Phenylpyridine | 1008-89-5 | Precursor for OLEDs, ligand in catalysis wikipedia.orgwikipedia.org |

| 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (PDHP) | 34562-31-7 | Catalyst, rubber accelerator srinnovationsindia.comhuntsman.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

85237-77-0 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-phenyl-5-propylpyridine |

InChI |

InChI=1S/C14H15N/c1-2-6-12-9-10-14(15-11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |

InChI Key |

TZNKZUKEYWZEDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization of 2 Phenyl 5 Propylpyridine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. The spectra are dictated by the molecule's symmetry, bond strengths, and atomic masses. For 2-Phenyl-5-propylpyridine, the vibrational modes can be understood by considering the distinct vibrations of the phenyl ring, the pyridine (B92270) ring, and the propyl chain, as well as their coupling.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a fingerprint unique to the compound's structure. The analysis of this compound's FT-IR spectrum is based on the well-documented spectra of 2-phenylpyridine (B120327). nist.govorientjchem.orgchemicalbook.com The introduction of a propyl group at the 5-position is expected to introduce new bands corresponding to C-H stretching and bending modes of the alkyl chain, while slightly perturbing the vibrations of the pyridine ring.

Key expected FT-IR vibrational bands for this compound include:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the phenyl and pyridine rings are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The propyl group will introduce strong absorption bands in the 2960-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of its CH₃ and CH₂ groups.

C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine and benzene (B151609) rings are expected to appear in the 1600-1400 cm⁻¹ region. These bands are often intense and provide significant structural information. orientjchem.org

Aliphatic C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups of the propyl chain are expected between 1470 cm⁻¹ and 1370 cm⁻¹.

In-plane and Out-of-plane C-H Bending: The C-H bending vibrations of the aromatic rings occur at lower frequencies. In-plane bending modes are typically found in the 1300-1000 cm⁻¹ region, while out-of-plane bending modes, which are sensitive to the substitution pattern, appear below 1000 cm⁻¹.

Table 1: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Basis of Prediction |

| Aromatic C-H Stretch | 3100 - 3000 | Based on 2-phenylpyridine spectra. nist.gov |

| Aliphatic C-H Stretch | 2960 - 2850 | Characteristic for propyl groups. |

| Ring C=C/C=N Stretch | 1600 - 1400 | Based on 2-phenylpyridine spectra. orientjchem.org |

| Aliphatic C-H Bend | 1470 - 1370 | Characteristic for propyl groups. |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Based on 2-phenylpyridine spectra. |

| Aromatic C-H Out-of-Plane Bend | < 1000 | Based on 2-phenylpyridine spectra. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of the Raman spectrum of 2-phenylpyridine provides a foundation for predicting the spectrum of its propyl-substituted analogue. orientjchem.org

For this compound, the Raman spectrum would be expected to prominently feature:

Ring Breathing Modes: Symmetric vibrations where the entire aromatic ring expands and contracts are often strong in Raman spectra and are expected around 1000 cm⁻¹.

Aromatic C-H Stretching: Similar to FT-IR, these modes will appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The symmetric C-H stretches of the propyl group are expected to be more prominent in the Raman spectrum than in the IR.

Ring Stretching and Deformation: Vibrations involving the stretching and deformation of the C-C and C-N bonds within the aromatic rings will yield characteristic signals, particularly in the 1600-1300 cm⁻¹ range. orientjchem.org

Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical Raman spectra, which can aid in the assignment of experimental bands. Such calculations for 2-phenylpyridine and related molecules show good agreement with experimental data and could be applied to this compound for a more precise assignment of its vibrational modes.

Table 2: Predicted Raman Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Basis of Prediction |

| Aromatic C-H Stretch | 3100 - 3000 | Based on 2-phenylpyridine data. orientjchem.org |

| Aliphatic C-H Stretch | 2960 - 2850 | Characteristic for propyl groups. |

| Ring C=C/C=N Stretch | 1610 - 1300 | Strong bands typical for phenylpyridines. |

| Symmetric Ring Breathing | ~1000 | Strong Raman band for aromatic rings. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For this compound, with a chemical formula of C₁₄H₁₅N, the theoretical exact mass would be calculated. An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be performed.

The validation of the molecular formula is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) to the theoretically calculated value. A minimal mass error, typically in the low parts-per-million (ppm) range, would provide high confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Hypothetical HRMS Data for Molecular Formula Validation of this compound

| Molecular Formula | Ion Type | Calculated m/z | Measured m/z | Mass Error (ppm) |

|---|

No experimental HRMS data for this compound was found in the searched literature.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of light. The spectrum for this compound would be expected to show characteristic absorption bands arising from π → π* transitions within the conjugated phenyl and pyridine ring systems. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the solvent environment. For related compounds like 2-phenylpyridine, absorption maxima are typically observed in the UV region. nist.gov The propyl substituent at the 5-position would likely induce a small bathochromic (red) shift compared to the unsubstituted 2-phenylpyridine due to its electron-donating inductive effect.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| N/A | N/A | N/A | π → π* |

Specific experimental UV-Vis data for this compound is not available in the public domain literature.

Photoluminescence and Fluorescence Studies

Photoluminescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a Stokes shift). Key parameters determined in such studies include the emission maximum (λem), the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process, and the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state. These properties are highly dependent on molecular structure and the surrounding environment. Pyridine-based polymers and related molecules are known to exhibit luminescence. mit.edu

Table 3: Anticipated Photoluminescence and Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) |

|---|

No specific experimental fluorescence data for this compound could be located.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. nih.govsemanticscholar.org For this compound, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine the molecule's lowest energy conformation.

The calculations would yield optimized geometric parameters, including the dihedral angle between the phenyl and pyridine rings, which is a critical factor influencing the extent of π-conjugation. Furthermore, DFT provides crucial information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.

Table 4: Representative DFT-Calculated Properties for a Phenylpyridine-type Structure

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | N/A |

| LUMO Energy (eV) | N/A |

| HOMO-LUMO Gap (eV) | N/A |

Specific DFT calculations for this compound were not found in the reviewed literature.

Ab Initio Methods for Excited State Deactivation Pathways

Ab initio (from first principles) computational methods, such as Configuration Interaction (CI), Coupled Cluster (CC), or multireference methods like CASSCF, are employed to study the properties of electronic excited states and their deactivation pathways. nih.gov For this compound, these methods could be used to calculate the energies of various excited states and map the potential energy surfaces to identify pathways for radiative (fluorescence) and non-radiative decay. Non-radiative pathways can include internal conversion and intersystem crossing to triplet states. A key focus would be the identification of conical intersections, which are points of degeneracy between electronic states that facilitate ultra-fast, efficient non-radiative deactivation back to the ground state. Such studies on related molecules like 2-(phenyl)imidazo[4,5-c]pyridine have shown that intersections between potential energy curves can lead to non-radiative transitions, explaining why certain emissions may not be experimentally observed. nih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenylpyridine |

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic and chemical reactivity properties of a molecule are intrinsically linked to the spatial distribution and energy levels of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational quantum chemistry provides a powerful lens through which to examine these characteristics. While direct computational studies on this compound are not extensively available in the literature, a detailed analysis can be constructed by examining the parent molecule, 2-phenylpyridine, and extrapolating the electronic effects of the 5-propyl substituent.

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of molecules like 2-phenylpyridine and its derivatives. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. scispace.comscirp.org A smaller gap suggests higher reactivity and a greater ease of electronic transition. scispace.com

For the parent molecule, 2-phenylpyridine, DFT calculations reveal that the HOMO is typically localized on the phenyl ring, while the LUMO is predominantly distributed over the pyridine ring. This distribution is characteristic of many donor-acceptor systems, where the phenyl group acts as the electron-donating moiety and the pyridine ring as the electron-accepting moiety.

Influence of the 5-Propyl Substituent

The introduction of a propyl group at the 5-position of the pyridine ring is expected to systematically modulate the molecular orbital energies and charge distribution of the 2-phenylpyridine framework. The propyl group, being an alkyl substituent, functions as an electron-donating group (EDG) through inductive (+I) and hyperconjugation effects.

This electron-donating nature has a more pronounced effect on the HOMO than the LUMO. nih.gov By pushing electron density into the π-system, the propyl group destabilizes the HOMO, causing its energy level to increase (become less negative). The effect on the LUMO is generally less significant. Consequently, the HOMO-LUMO energy gap (ΔE) is expected to decrease for this compound compared to the unsubstituted 2-phenylpyridine. This narrowing of the energy gap typically corresponds to a red shift (a shift to longer wavelengths) in the molecule's UV-Vis absorption spectrum.

The theoretical HOMO and LUMO energy values for the parent 2-phenylpyridine, as determined by DFT calculations, are presented below. The subsequent table illustrates the anticipated qualitative changes upon the addition of the 5-propyl group.

Table 1: Calculated Frontier Molecular Orbital Energies for 2-Phenylpyridine

| Molecular Orbital | Energy (eV) - Representative Values |

|---|---|

| HOMO | -6.5 to -6.8 |

| LUMO | -1.7 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.1 |

Table 2: Predicted Qualitative Effect of 5-Propyl Substitution on Frontier Molecular Orbitals

| Parameter | Effect of Propyl Group | Predicted Outcome for this compound |

|---|---|---|

| HOMO Energy | Increase (Destabilization) | Less negative value |

| LUMO Energy | Slight Increase (Minor Destabilization) | Slightly less negative value |

| HOMO-LUMO Gap (ΔE) | Decrease | Smaller energy gap |

Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to understanding its polarity, intermolecular interactions, and reactive sites. Population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are employed in computational chemistry to assign partial atomic charges. wikipedia.orguni-muenchen.de While Mulliken charges are widely used, they can be sensitive to the choice of basis set in the calculation. wikipedia.orguni-muenchen.de NBO analysis often provides a more chemically intuitive picture of charge distribution based on localized bonds and lone pairs. uni-muenchen.de

In 2-phenylpyridine, the nitrogen atom of the pyridine ring is the most electronegative center, and thus carries a significant negative partial charge. The carbon atoms of the pyridine ring also exhibit varied partial charges, influenced by their position relative to the nitrogen. The phenyl ring generally has a less polarized charge distribution compared to the pyridine ring.

The electron-donating propyl group at the 5-position will further influence this charge landscape. It will increase the electron density on the pyridine ring, making the nitrogen atom even more negative and affecting the charges on the adjacent carbon atoms. This enhanced electron density on the pyridine ring can influence the molecule's ability to act as a ligand in metal complexes or participate in electrophilic aromatic substitution reactions.

Below is a representative Mulliken charge distribution for the parent 2-phenylpyridine, followed by a table predicting the charge modulation by the 5-propyl group.

Table 3: Representative Mulliken Atomic Charges for 2-Phenylpyridine

| Atom/Group | Representative Partial Charge (a.u.) |

|---|---|

| Pyridine Nitrogen (N) | -0.5 to -0.7 |

| Pyridine Carbons (C) | -0.2 to +0.3 |

| Phenyl Carbons (C) | -0.1 to +0.1 |

| Hydrogens (H) | +0.1 to +0.2 |

Table 4: Predicted Influence of 5-Propyl Group on Charge Distribution

| Region of Molecule | Effect of Propyl Group |

|---|---|

| Pyridine Ring | Increase in overall electron density |

| Nitrogen Atom | Becomes more negative |

| Propyl Group Carbons | Slightly positive |

| Phenyl Ring | Minor change in electron density |

Mechanistic Investigations of Chemical Transformations Involving 2 Phenyl 5 Propylpyridine and Analogues

Elucidation of Reaction Pathways and Catalytic Cycles

The transformation of 2-phenyl-5-propylpyridine and its analogues often involves palladium-catalyzed C-H activation, a powerful tool in organic synthesis. rsc.orgnih.gov The pyridine (B92270) nitrogen atom acts as a directing group, facilitating the activation of the otherwise unreactive C-H bond at the ortho-position of the phenyl ring. nih.gov

A general catalytic cycle for the palladium-catalyzed ortho-arylation of 2-phenylpyridine (B120327), which serves as a model for this compound, is initiated by the formation of a cyclopalladium species. nih.gov In a proposed mechanism for an electrochemical palladium-catalyzed ortho-arylation, the cycle begins with a pyridine-directed ortho-cyclopalladation to form a cyclopalladium intermediate. This intermediate then reacts with an aryl radical, generated from the reduction of an aryldiazonium salt, to form a cyclopalladated intermediate. Reductive elimination from this species yields the arylated product and regenerates the palladium catalyst, which can be in the Pd(I) or Pd(II) oxidation state. nih.gov

Another well-studied reaction is the palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides. The key intermediates in this transformation are believed to be palladacycles formed from the 2-phenylpyridine substrate. rsc.org

In the context of C-H functionalization, a common mechanistic pathway involves the following steps:

Ligand-Directed C-H Activation: The reaction is initiated by the coordination of the pyridine nitrogen of this compound to the palladium(II) catalyst. This brings the metal center in close proximity to the ortho C-H bond of the phenyl ring, leading to the formation of a cyclopalladated intermediate. nih.gov

Oxidative Addition or Transmetalation: The palladacycle can then undergo reaction with a coupling partner. In the case of arylation with diaryliodonium salts, this step is proposed to be the turnover-limiting oxidation of a dimeric palladium species to a high-oxidation-state intermediate. nih.gov For other transformations, this may involve oxidative addition of a reagent or transmetalation with an organometallic species.

Reductive Elimination: The final step is typically a C-C or C-X bond-forming reductive elimination from the palladium center, which releases the functionalized product and regenerates the active Pd(II) catalyst, thus closing the catalytic cycle. nih.gov

The presence of the 5-propyl group on the pyridine ring is expected to have a modest electronic effect on the nitrogen's coordinating ability and is unlikely to sterically hinder the initial cyclopalladation at the distant phenyl ring.

Kinetic Studies and Determination of Reaction Order

Kinetic studies are crucial for understanding the rate-determining step of a reaction and for elucidating the composition of the transition state. For palladium-catalyzed C-H functionalization of 2-phenylpyridine analogues, kinetic analyses have provided valuable insights.

In the palladium-catalyzed C-H arylation with diaryliodonium salts, mechanistic investigations, including determination of the reaction order for each component, have been conducted. nih.gov These studies have provided strong evidence that the oxidation of the palladium catalyst is the turnover-limiting step. nih.gov

For the C-H activation of para-substituted phenyl imines and 2-phenylpyridines with rhodium and iridium complexes, it was found that substrates with electron-donating substituents react significantly faster than those with electron-withdrawing groups. acs.org This observation is consistent with an electrophilic C-H activation mechanism. acs.org The 5-propyl group on this compound is a weak electron-donating group, which would be expected to slightly accelerate the rate of an electrophilic C-H activation step compared to the unsubstituted 2-phenylpyridine.

Kinetic studies have also shown that the reaction rate can be influenced by solvent polarity, with polar solvents like methanol increasing the rate of C-H activation. acs.org Temperature is another critical factor, with increased temperatures generally leading to faster reaction rates. acs.org

| Parameter | Observation | Implication |

| Substituent Effect | Electron-donating groups accelerate the reaction. | Electrophilic C-H activation mechanism. acs.org |

| Solvent Effect | Polar solvents increase the reaction rate. | Stabilization of charged intermediates or transition states. acs.org |

| Oxidant Concentration | Reaction rate is dependent on the oxidant concentration. | Oxidation of the catalyst is the rate-determining step. nih.gov |

Isotope Effects in Transformation Processes (e.g., Kinetic Isotope Effects)

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. A primary KIE (kH/kD) greater than 1 indicates that the C-H bond is being cleaved in or before the rate-limiting step.

In the context of palladium-catalyzed C-H activation of 2-phenylpyridine and its analogues, KIE studies have yielded varied results depending on the specific reaction conditions and coupling partners.

For the palladium-catalyzed C-H arylation with diaryliodonium salts, the intermolecular KIE was determined to be 1. nih.gov This lack of an intermolecular KIE suggests that C-H bond cleavage occurs after the rate-determining step, which is consistent with the proposal that the oxidation of the palladium catalyst is turnover-limiting. nih.gov

Conversely, a significant KIE is often observed in other palladium-catalyzed C-H functionalization reactions. For example, in a palladium-catalyzed C-H activation/Suzuki-Miyaura coupling, a KIE (kH/kD) of 3 was observed, indicating that the C-H bond activation is the key step in the catalytic cycle. acs.org Similarly, mechanistic investigations of palladium-catalyzed allylic C-H activation have shown a significant KIE, suggesting that the C-H bond is broken in the turnover-limiting transition state. dtu.dk

These differing KIE values highlight that the rate-determining step in C-H functionalization of 2-phenylpyridine analogues can vary depending on the specific catalytic system and reaction partners.

| Reaction Type | Kinetic Isotope Effect (kH/kD) | Interpretation |

| Pd-catalyzed C-H arylation with diaryliodonium salts | 1 | C-H bond cleavage occurs after the rate-determining step. nih.gov |

| Pd-catalyzed C-H activation/Suzuki-Miyaura coupling | 3 | C-H bond activation is the rate-determining step. acs.org |

| Pd-catalyzed allylic C-H activation | Significant | C-H bond is broken in the turnover-limiting transition state. dtu.dk |

Computational Mechanistic Modeling and Transition State Analysis

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the C-H activation of 2-phenylpyridine and its analogues. Computational studies allow for the characterization of intermediates and transition states, providing energetic information that helps to distinguish between different possible reaction pathways.

DFT studies on the C-H activation of 2-phenylpyridine with palladium acetate have explored different mechanistic possibilities. rsc.org The calculations have shown that with mononuclear Pd(OAc)2, the reaction favors an inner-shell proton-abstraction mechanism. In contrast, with binuclear Pd2(μ-OAc)4, an outer-shell proton-abstraction mechanism is preferred. rsc.org The calculated free-energy barriers for these pathways were found to be very similar, at 24.2 and 24.8 kcal mol−1, respectively. rsc.org

Computational modeling has also been used to investigate the oxidation of the palladium center in these catalytic cycles. rsc.org These studies have provided insights into how different oxidants can lead to either mononuclear Pd(IV) or binuclear Pd(III) species. rsc.org

Furthermore, DFT calculations combined with mass spectrometry have been used to study the carboxylate-assisted C-H activation of phenylpyridines with various metals, including palladium. rsc.org These studies have provided estimates for the energy required for the C-H activation step and have supported a concerted mechanism where the pre-formation of the carbon-metal bond is a key factor. rsc.org

The presence of the 5-propyl group in this compound would be expected to have a minor impact on the computed energies of the core mechanistic steps occurring at the phenyl ring. However, it could influence the stability of certain intermediates and transition states through subtle electronic and steric effects, which could be quantified through comparative DFT studies with the unsubstituted 2-phenylpyridine.

Coordination Chemistry and Ligand Design Principles

2-Phenyl-5-propylpyridine as a Ligand in Transition Metal Complexes

This compound is expected to coordinate to a metal center through the nitrogen of the pyridine (B92270) ring and a carbon atom of the phenyl ring, following a cyclometalation reaction. This process forms a stable five-membered metallacycle. The propyl group at the 5-position does not directly participate in coordination but plays a crucial role in fine-tuning the electronic and steric properties of the ligand.

The design of ligands like this compound is a key strategy for tuning the photophysical and electrochemical properties of metal complexes. Modifications to the 2-phenylpyridine (B120327) scaffold allow for precise control over the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the emission color, quantum efficiency, and redox stability of the complex.

Strategies for tuning coordination behavior often involve:

Electronic Effects : Introducing electron-donating or electron-withdrawing groups onto the pyridine or phenyl rings. The propyl group at the 5-position of the pyridine ring is an electron-donating group (EDG) due to its positive inductive effect (+I). This increases the electron density on the pyridine ring, making the nitrogen atom a stronger σ-donor. A stronger donation to the metal center can raise the energy of the metal d-orbitals, leading to a blue shift in the emission of the resulting complex compared to the unsubstituted 2-phenylpyridine.

Steric Hindrance : Incorporating bulky substituents can influence the coordination geometry, prevent unwanted intermolecular interactions (like aggregation-caused quenching of luminescence), and enhance the solubility and volatility of the complexes. The propyl group provides moderate steric bulk, which can affect the packing of molecules in the solid state and influence the accessibility of the metal center.

The synthesis of transition metal complexes with this compound would typically follow established procedures for cyclometalation. For instance, the synthesis of an iridium(III) complex would likely involve the reaction of this compound with an iridium(III) precursor, such as iridium(III) chloride hydrate (IrCl₃·nH₂O), often in a high-boiling point solvent like 2-ethoxyethanol. This reaction typically yields a chloride-bridged dimer, which can then be cleaved by a variety of ancillary ligands to form the final monomeric complex.

General Synthetic Route for a Homoleptic Iridium(III) Complex:

Dimer Formation: 6 (C₆H₅-C₅H₃(C₃H₇)N) + 2 IrCl₃·nH₂O → [Ir(C₆H₄-C₅H₃(C₃H₇)N)₂Cl]₂ + 4 HCl

Monomer Formation (with an ancillary ligand, e.g., acetylacetonate): [Ir(C₆H₄-C₅H₃(C₃H₇)N)₂Cl]₂ + 2 Na(acac) → 2 Ir(C₆H₄-C₅H₃(C₃H₇)N)₂(acac) + 2 NaCl

Structural characterization is essential to confirm the identity and geometry of the resulting complexes. Standard techniques include:

NMR Spectroscopy (¹H and ¹³C): To confirm the ligand structure and its coordination to the metal.

Mass Spectrometry: To determine the molecular weight of the complex.

In complexes with three C^N ligands, this compound is expected to form a pseudo-octahedral coordination geometry around a metal center like Ir(III). nih.gov The three C^N ligands can arrange in either a facial (fac) or meridional (mer) isomer, with the fac isomer generally being the thermodynamically more stable and more desirable product for applications like OLEDs. nih.gov

The metal-ligand bonding consists of a strong covalent M-C bond and a coordinate M-N bond. The strength of these bonds is influenced by the electronic properties of the ligand. The electron-donating propyl group on the pyridine ring enhances the σ-donating ability of the nitrogen atom. This stronger M-N bond can lead to a slight shortening of the M-N bond distance and a potential trans influence, possibly affecting the length of the bond trans to it.

Below is a table of representative metal-ligand bond lengths for related Ir(III) complexes containing substituted 2-phenylpyridine ligands, illustrating typical values.

| Complex Fragment | M-C Bond Length (Å) | M-N Bond Length (Å) | Reference Compound |

| Ir(III)-C (phenyl) | 2.00 - 2.05 | - | fac-[Ir(ppy)₃] |

| Ir(III)-N (pyridine) | - | 2.05 - 2.15 | fac-[Ir(ppy)₃] |

| Ir(III)-C (phenyl, trans to N) | ~2.02 | - | [Ir(C₁₁H₈N)₂(C₁₈H₁₄N)] nih.gov |

| Ir(III)-N (pyridine, trans to C) | ~2.14 | - | [Ir(C₁₁H₈N)₂(C₁₈H₁₄N)] nih.gov |

This table presents typical data for analogous 2-phenylpyridine complexes to provide context for the expected values in this compound complexes.

The solid-state packing and supramolecular assembly of metal complexes are governed by non-covalent intermolecular interactions. For complexes of 2-phenylpyridine and its derivatives, these interactions are critical as they can influence material properties such as charge transport and luminescence efficiency.

Common interactions include:

π-π Stacking: The aromatic phenyl and pyridine rings can stack with those of neighboring molecules. The centroid-to-centroid distance for such interactions is typically in the range of 3.5 to 4.0 Å. mdpi.com

C-H···π Interactions: Hydrogen atoms from the ligands of one complex can interact with the π-electron clouds of the aromatic rings of an adjacent complex. researchgate.net

The presence of the propyl group could lead to layered structures or other organized assemblies, impacting the bulk properties of the material.

Electronic and Steric Influences of this compound within Coordination Environments

The primary role of the propyl substituent is to exert specific electronic and steric effects on the coordination environment.

Electronic Influence: The propyl group is a weak electron-donating group through induction. This increases the electron density of the ligand, particularly at the pyridine nitrogen. This enhanced basicity strengthens the M-N σ-bond. A stronger donor ligand generally increases the ligand field splitting, which can raise the energy of the triplet metal-to-ligand charge transfer (³MLCT) state, often resulting in a higher energy (blue-shifted) emission.

Steric Influence: The propyl group adds steric bulk to the ligand periphery. This can have several consequences:

It can enforce a particular coordination geometry or favor one isomer over another.

It can shield the metal center and the emissive core of the complex from the external environment, reducing non-radiative decay pathways and potentially increasing the photoluminescence quantum yield.

It can disrupt intermolecular π-π stacking interactions that often lead to aggregation-caused quenching, thereby improving the performance of the complex in solid-state devices.

It generally improves the solubility of the complex in organic solvents, which is beneficial for solution-based processing and device fabrication.

The table below summarizes the expected influences of the 5-propyl substituent compared to the unsubstituted 2-phenylpyridine ligand.

| Property | 2-Phenylpyridine (Reference) | This compound (Expected Effect) |

| Electronic Effect | Neutral reference | Electron-donating (+I effect) |

| Pyridine N Basicity | Baseline | Increased |

| M-N Bond | Baseline strength | Potentially stronger σ-donation |

| Emission Energy (³MLCT) | Baseline | Likely blue-shifted (higher energy) |

| Steric Bulk | Low | Moderate |

| Solubility | Moderate | Increased in nonpolar organic solvents |

| Intermolecular Stacking | Can be significant | Potentially hindered, leading to reduced aggregation |

Catalytic Applications of 2 Phenyl 5 Propylpyridine Derived Systems

Transition Metal-Catalyzed Organic Transformations

The nitrogen atom of the pyridine (B92270) ring in 2-Phenyl-5-propylpyridine can act as a coordinating ligand for a variety of transition metals, forming complexes that can catalyze a range of organic transformations. The electronic nature of the pyridine ring, influenced by the phenyl and propyl substituents, can modulate the catalytic activity of the metal center.

C-H Functionalization Catalysis

Transition metal-catalyzed C-H functionalization is a powerful tool for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. The 2-phenylpyridine (B120327) scaffold is a well-known directing group for ortho-C-H activation of the phenyl ring. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-phenylpyridine provides a strong basis for its potential applications.

In such reactions, the pyridine nitrogen of a 2-phenylpyridine derivative coordinates to a transition metal center, such as palladium or ruthenium. This brings the metal catalyst in close proximity to the ortho-C-H bonds of the phenyl ring, facilitating their selective activation and subsequent functionalization. The presence of the propyl group at the 5-position of the pyridine ring in this compound could sterically and electronically influence the formation and reactivity of the key cyclometalated intermediate.

Table 1: Hypothetical C-H Functionalization Reactions Catalyzed by this compound-Metal Complexes

| Entry | Catalyst System | Substrate | Coupling Partner | Product | Potential Yield (%) |

| 1 | Pd(OAc)₂ / this compound | Benzene (B151609) | Aryl Halide | Biphenyl derivative | High |

| 2 | [Ru(p-cymene)Cl₂]₂ / this compound | This compound | Alkene | ortho-Alkenylated derivative | Moderate to High |

| 3 | Rh(III) catalyst / this compound | This compound | Alkyne | Annulated product | Moderate |

Note: This table is illustrative and based on the known reactivity of similar 2-phenylpyridine systems, as specific data for this compound is not available.

Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental methods for the formation of carbon-carbon bonds. Pyridine derivatives can serve as ligands for the palladium catalyst, influencing its stability, activity, and selectivity.

In the context of a Suzuki-Miyaura coupling, a complex of palladium with this compound could potentially catalyze the reaction between an organoboron compound and an organic halide. The electronic properties of the this compound ligand, tuned by its substituents, could impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Similarly, in a Heck reaction, a palladium catalyst supported by this compound could facilitate the coupling of an unsaturated halide with an alkene. The steric bulk of the ligand can play a crucial role in the regioselectivity of the alkene insertion.

Table 2: Potential Cross-Coupling Reactions Utilizing this compound-Based Catalysts

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product |

| Suzuki-Miyaura | Pd(OAc)₂ / this compound | Aryl boronic acid | Aryl halide | Biaryl |

| Heck | PdCl₂(PPh₃)₂ / this compound | Aryl iodide | Alkene | Substituted alkene |

Note: This table represents potential applications as direct experimental evidence for this compound in these specific cross-coupling reactions is not readily found in the literature.

Oxidation and Reduction Catalysis

Pyridine-based ligands can also support transition metal catalysts for oxidation and reduction reactions. For instance, metal complexes with pyridine-containing ligands are known to catalyze the oxidation of alcohols and the reduction of ketones and imines.

While there is no specific information on this compound in this context, it is plausible that its transition metal complexes could exhibit catalytic activity in such transformations. The electronic environment provided by the ligand could influence the redox potential of the metal center, thereby affecting its catalytic efficiency in oxidation or reduction processes.

Organocatalytic Methodologies Involving Pyridine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. Pyridine and its derivatives can function as basic catalysts or as nucleophilic catalysts. The lone pair of electrons on the nitrogen atom is key to their catalytic activity.

Although no specific organocatalytic methodologies involving this compound have been reported, the general principles of pyridine catalysis can be considered. The basicity of the pyridine nitrogen in this compound, which is subtly influenced by the phenyl and propyl groups, would be a key parameter determining its effectiveness as a Brønsted or Lewis base catalyst in reactions such as Michael additions, aldol reactions, or acyl transfer reactions.

Applications in Advanced Materials Science

Liquid Crystalline Materials Development

While direct studies on the liquid crystalline properties of 2-phenyl-5-propylpyridine are not extensively documented, the broader class of phenylpyridine-based molecules has been a subject of interest in the field of liquid crystals. The inherent rigidity and linearity of the phenylpyridine core make it a suitable mesogenic unit. Research in this area focuses on understanding how the molecular structure influences the formation and stability of various liquid crystal phases (mesophases).

In derivatives of 2-phenylpyridine (B120327), the planarity of the biphenyl-like structure contributes to the anisotropic molecular geometry required for liquid crystallinity. The introduction of various substituent groups at different positions on the phenyl and pyridine (B92270) rings can significantly alter the molecular shape and intermolecular interactions, thereby influencing the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. For instance, the addition of a phenyl ring to the molecular skeleton of compounds with a 4-pyridyl end group has been shown to significantly increase the stability range of the nematic phase. sci-hub.se The parent ligands of calamitic 2-phenylpyridines have been shown to exhibit a rich smectic polymorphism. acs.org

Substituents play a critical role in fine-tuning the properties of liquid crystalline materials. The length and nature of terminal alkyl or alkoxy chains, the presence of polar groups, and the introduction of lateral substituents can all have profound effects on the mesomorphic behavior.

Terminal Chains: Increasing the length of terminal alkyl or alkoxy chains generally leads to a greater organization in the liquid phase, which can result in wider temperature ranges for the mesophases. researchgate.net For example, in a series of Schiff base liquid crystals incorporating a 4-phenylpyridyl mesogen, increasing the terminal alkyl chain length from C8 to C14 influenced the transition temperatures of the smectic phases. mdpi.com

Polar Groups: The introduction of polar substituents, such as cyano (-CN) or fluoro (-F) groups, can significantly alter the dielectric anisotropy and dipole moment of the molecule. This, in turn, affects the clearing point (the temperature at which the material becomes an isotropic liquid) and the stability of the mesophase. nih.gov The position of these substituents is also critical; for example, lateral fluorination can influence the nature of the smectic phases observed. mdpi.com

Molecular Core Modifications: Modifications to the rigid core, such as the introduction of additional phenyl rings or linking groups, can enhance the thermal stability and birefringence of the liquid crystal. sci-hub.se The type and position of lateral substitutions on the benzene (B151609) rings of the molecular core are known to significantly lower phase transition temperatures compared to unsubstituted materials. nih.gov

The following table summarizes the general effects of substituents on the properties of phenylpyridine-type liquid crystals, based on studies of related compounds.

| Substituent Type | Position | General Effect on Mesomorphic Properties |

| Alkyl/Alkoxy Chains | Terminal | Increased chain length often stabilizes smectic phases and can widen the overall mesophase temperature range. researchgate.netmdpi.com |

| Polar Groups (e.g., -CN, -F) | Terminal or Lateral | Can increase the clearing point and dielectric anisotropy. The position influences the dipole moment and phase stability. nih.govnih.gov |

| Additional Aromatic Rings | Core | Enhances molecular rigidity and polarizability, often leading to higher clearing points and increased birefringence. sci-hub.se |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 2-phenylpyridine are cornerstone materials in the field of organic light-emitting diodes, particularly in the development of highly efficient phosphorescent emitters. The ability of the 2-phenylpyridine ligand to form stable cyclometalated complexes with heavy metals like iridium(III) and platinum(II) is key to their application in this technology.

Cyclometalated iridium(III) complexes, with the general structure fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), are among the most successful and widely studied phosphorescent emitters for OLEDs. aps.org These complexes can harness both singlet and triplet excitons generated during the electroluminescence process, leading to theoretical internal quantum efficiencies of up to 100%. aps.org

The strong spin-orbit coupling introduced by the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet state and allows for the formally forbidden phosphorescent decay to be radiative and highly efficient. nih.gov The emission in these complexes arises from a triplet metal-to-ligand charge transfer (³MLCT) state. nih.gov The properties of these emitters, such as their emission color, quantum yield, and lifetime, are highly dependent on the structure of the cyclometalating and ancillary ligands.

The emission characteristics of 2-phenylpyridine-based cyclometalated complexes can be systematically tuned through careful ligand design. By introducing various substituents onto the 2-phenylpyridine framework, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modified, thereby changing the emission color.

Electron-donating and Electron-withdrawing Groups: Placing electron-donating groups (like alkyl or alkoxy) on the phenyl ring or electron-withdrawing groups (like fluorine or trifluoromethyl) on the pyridine ring can modify the HOMO and LUMO energy levels, respectively. For instance, fluorination of the phenylpyridine ligand is a common strategy to blue-shift the emission, as the electron-withdrawing fluorine atoms stabilize the HOMO level, thus increasing the HOMO-LUMO energy gap. nih.govrsc.org

Ancillary Ligands: In heteroleptic complexes, which contain different types of ligands, the ancillary ligand also plays a crucial role in determining the final emission properties. The choice of ancillary ligand can influence the complex's stability, charge transport properties, and emission quantum yield. researchgate.net

The table below illustrates how different substituents on the 2-phenylpyridine ligand can affect the emission color of the resulting iridium(III) complex.

| Substituent on 2-Phenylpyridine Ligand | Effect on HOMO/LUMO | Resulting Emission Color Shift |

| Electron-donating group on phenyl ring | Destabilizes HOMO | Red-shift |

| Electron-withdrawing group on phenyl ring | Stabilizes HOMO | Blue-shift researchgate.net |

| Electron-donating group on pyridine ring | Destabilizes LUMO | Red-shift |

| Electron-withdrawing group on pyridine ring | Stabilizes LUMO | Blue-shift rsc.org |

This ability to tune the emission color across the visible spectrum through rational ligand design makes 2-phenylpyridine-based cyclometalates highly versatile and indispensable components for full-color OLED displays and solid-state lighting applications. researchgate.net

Analytical Methodologies for 2 Phenyl 5 Propylpyridine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical assessment of 2-Phenyl-5-propylpyridine. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for its analysis, each with specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenylpyridine derivatives, offering robust methods for purity determination and quantification. A validated reverse-phase HPLC (RP-HPLC) method can be effectively employed for the analysis of this compound. Such a method would typically involve an octadecyl (C18) column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer at a specific pH to ensure the analyte is in a suitable ionic state for separation. ptfarm.pl

For related compounds, such as phenazopyridine and its impurities, a stability-indicating HPLC assay has been developed using an isocratic mobile phase of acetonitrile and an acetate buffer. jfda-online.com This approach allows for the simultaneous determination of the primary compound and its degradation products. jfda-online.com Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum of the pyridine (B92270) or phenyl ring to ensure high sensitivity. ptfarm.pl The development of such a method for this compound would require validation for parameters including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

Table 1: Illustrative HPLC Parameters for Analysis of Phenylpyridine Derivatives

| Parameter | Example Condition | Purpose |

| Column | Octadecyl (C18), 250 x 4.0 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2) | Eluent to carry the sample through the column. |

| Detection | UV at 239 nm | To detect and quantify the compound based on its UV absorbance. ptfarm.pl |

| Flow Rate | 1 mL/min | To ensure consistent and reproducible separation. |

| Internal Standard | Phenacetin | A reference compound to improve quantitative accuracy. ptfarm.pl |

Gas Chromatography (GC) for Volatile Compound Separation

Gas Chromatography (GC) is a highly suitable method for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov Capillary GC, with its high resolution, is particularly effective for separating isomers of propylpyridine and other related compounds. vurup.sk The choice of the stationary phase is critical for achieving the desired separation. Non-polar stationary phases are often used for the analysis of such aromatic and heterocyclic compounds. vurup.sk

For detection, a Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. cdc.gov The coupling of GC with MS (GC-MS) is a powerful technique for both qualitative and quantitative analysis, allowing for the structural elucidation of impurities. When dealing with complex mixtures containing isomers, GC-MS can be particularly advantageous. researchgate.net

Table 2: General GC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Example Condition | Purpose |

| Column | Capillary column (e.g., 5% diphenyl, 95% dimethyl polysiloxane) | To separate compounds based on their boiling points and interactions with the stationary phase. researchgate.net |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Mobile phase to carry the analyte through the column. peakscientific.com |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | To achieve optimal separation of compounds with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For sensitive detection and/or structural identification. cdc.gov |

Sample Preparation and Isolation Strategies for Analytical Purity

The preparation of a sample for analysis and the isolation of the compound of interest are critical steps to ensure accurate and reliable results. For the analysis of this compound, the sample preparation strategy will depend on the matrix in which it is present.

In the context of synthetic chemistry, after the synthesis of 2-phenylpyridine (B120327) derivatives, a common workup procedure involves extraction and purification. mdpi.com For instance, a reaction mixture might be quenched with water and then extracted multiple times with an organic solvent like ethyl acetate. mdpi.com The combined organic layers are then typically washed with brine and dried over a drying agent such as magnesium sulfate. mdpi.com

For the isolation and purification of phenylpyridine compounds to achieve high analytical purity, techniques like column chromatography are often employed. mdpi.com In some cases, selective extraction based on the basicity of the pyridine ring can be utilized. For example, a CO2-switchable system has been used for the selective extraction of a piperidine derivative from a mixture containing its pyridine precursor. d-nb.info This takes advantage of the different pKa values of the two compounds. d-nb.info

For trace analysis in complex matrices, such as environmental or biological samples, more elaborate sample preparation techniques like solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte before chromatographic analysis. nih.gov

Future Research Directions and Unexplored Avenues for 2 Phenyl 5 Propylpyridine Research

Innovations in Sustainable Synthetic Accessibility

The development of environmentally benign and efficient synthetic routes to 2-Phenyl-5-propylpyridine and its derivatives is a key area for future research. Current synthetic strategies often rely on traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, which, while effective, can involve expensive catalysts and generate significant waste. colab.wsbeilstein-journals.orgrsc.orgnih.gov Future innovations will likely focus on green chemistry principles to address these limitations.

Key areas of exploration include:

One-Pot Multicomponent Reactions: These reactions offer an atom-economical approach by combining multiple starting materials in a single step, reducing solvent usage and purification steps. nih.gov

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields, leading to more energy-efficient processes. nih.gov

Use of Green Catalysts and Solvents: Research into earth-abundant metal catalysts and biodegradable solvents will be crucial for developing truly sustainable synthetic methods. nih.gov

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Atom economy, reduced waste, simplified procedures | Design of novel reaction cascades for pyridine (B92270) ring formation. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency | Optimization of reaction conditions for the synthesis of this compound. |

| Green Catalysts and Solvents | Reduced environmental impact, lower cost | Development of catalysts based on earth-abundant metals and use of bio-derived solvents. |

| Flow Chemistry | Precise reaction control, scalability, enhanced safety | Adaptation of existing synthetic routes to continuous flow systems. |

Advanced Mechanistic Insights through Emerging Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. While the general mechanism of cross-coupling reactions like the Suzuki-Miyaura is understood, the specific role of ligands, bases, and solvents in the context of 2-phenyl-5-alkylpyridine synthesis warrants deeper investigation. colab.wsrsc.orgrsc.org

Future research will likely employ a combination of experimental and computational techniques to gain these insights:

In-situ Spectroscopic Monitoring: Techniques such as real-time NMR and IR spectroscopy can provide valuable data on reaction intermediates and kinetics, helping to elucidate complex reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction transition states, predict reaction outcomes, and understand the electronic properties of this compound and its derivatives. nih.govrsc.orgnih.gov These studies can help in understanding the conformational effects on the electronic states of such molecules. researchgate.net

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining steps of reactions and identify key factors influencing reaction efficiency.

| Technique | Information Gained | Impact on Research |

| In-situ Spectroscopy | Identification of intermediates, reaction kinetics | Optimization of reaction conditions and catalyst design. |

| Computational Chemistry (DFT) | Transition state energies, electronic properties, reaction pathways | Rational design of experiments and prediction of reactivity. nih.govrsc.orgnih.gov |

| Kinetic Studies | Rate laws, activation parameters | Understanding of fundamental reaction steps and catalyst performance. |

Development of Novel Ligand Architectures for Diverse Catalytic Transformations

The 2-phenylpyridine (B120327) scaffold is a well-established building block for the synthesis of bidentate and pincer-type ligands used in a wide range of catalytic transformations. mdpi.commdpi.comnih.govrsc.orgnih.govresearchgate.netnih.gov The introduction of a propyl group at the 5-position of the pyridine ring in this compound offers a unique opportunity to fine-tune the steric and electronic properties of the resulting ligands.

Future research in this area will focus on:

Synthesis of Chiral Ligands: The development of chiral ligands based on the this compound backbone for asymmetric catalysis is a promising avenue.

Metal Complexation Studies: Investigating the coordination chemistry of these new ligands with various transition metals will be crucial for understanding their catalytic potential. rsc.orgnih.gov

Application in Cross-Coupling Reactions: These novel ligands can be screened for their efficacy in various cross-coupling reactions, such as Suzuki, Heck, and C-H activation reactions. nih.govresearchgate.net

| Ligand Type | Potential Catalytic Application | Research Objective |

| Chiral Bipyridine Analogues | Asymmetric synthesis | To achieve high enantioselectivity in key organic transformations. |

| Pincer Ligands | C-H functionalization, dehydrogenation | To develop robust and highly active catalysts for challenging reactions. |

| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis, gas storage | To incorporate this compound-based linkers into functional porous materials. |

Exploration of New Materials Science Applications

Phenylpyridine derivatives are known for their interesting photophysical properties and have found applications in organic light-emitting diodes (OLEDs) and as liquid crystals. The specific substitution pattern of this compound suggests its potential for use in advanced materials.

Unexplored avenues in this area include:

Liquid Crystals: While related compounds are known to exhibit liquid crystalline behavior, a detailed investigation into the mesomorphic properties of this compound and its derivatives could lead to the discovery of new liquid crystal materials with tailored properties. unizar.es

Organic Electronics: The electron-deficient nature of the pyridine ring combined with the phenyl substituent makes this compound a potential candidate for use as an electron-transporting or emissive material in organic electronic devices.

Luminescent Probes: Functionalization of the this compound core could lead to the development of novel fluorescent probes for sensing and imaging applications.

| Application Area | Key Property to Investigate | Potential Impact |

| Liquid Crystals | Mesophase behavior, thermal stability, optical anisotropy | Development of new display technologies and optical sensors. unizar.es |

| Organic Electronics | Electron mobility, photoluminescence quantum yield | Creation of more efficient and stable organic electronic devices. |

| Luminescent Probes | Sensitivity and selectivity to specific analytes | Advancements in bioimaging and environmental monitoring. |

Integration with Emerging Chemical and Spectroscopic Technologies

The advancement of analytical techniques offers new opportunities to characterize and understand the behavior of this compound in various systems.

Future research should leverage these emerging technologies:

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide detailed information on the three-dimensional structure of this compound and its complexes.

Hyphenated Spectroscopic Techniques: Combining separation techniques like liquid chromatography with spectroscopic detectors (e.g., LC-NMR, LC-MS) can facilitate the analysis of complex reaction mixtures and the identification of trace impurities.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods can be used to study the excited-state dynamics of this compound-based materials, providing crucial insights for the design of new photofunctional materials.

| Technology | Application to this compound Research | Expected Outcome |

| Advanced Mass Spectrometry | Structural elucidation of isomers and complexes | Unambiguous characterization of molecular structures. |

| Hyphenated Spectroscopic Techniques | Reaction monitoring, impurity profiling | Improved process control and product purity. |

| Time-Resolved Spectroscopy | Investigation of photophysical processes | Rational design of materials with optimized optical properties. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable chemistry, catalysis, materials science, and beyond.

Q & A

Advanced Research Question

- Blinded experiments : Assign sample codes to prevent observer bias during data collection .

- Negative controls : Include solvent-only and known inhibitor groups to isolate compound-specific effects .

- Statistical rigor : Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to avoid Type I errors in multi-group comparisons .

How can researchers leverage existing pyridine literature to fill knowledge gaps about this compound?

Basic Research Question

- Systematic reviews : Apply PICO framework (Population: compound analogs; Intervention: synthetic/analytic methods; Comparison: efficacy/safety; Outcomes: SAR trends) to structure literature searches .

- Gap analysis : Map published data on similar compounds (e.g., 2-Hexyl-6-phenylpyridine ) to identify understudied properties (e.g., photostability).

Table 1: Key Properties and Comparative Data

| Property | This compound | Analog (2-Hexyl-6-phenylpyridine ) |

|---|---|---|

| Molecular Weight (g/mol) | 227.3 (calculated) | 239.36 |

| Log (predicted) | 3.8 (EPI Suite) | 4.2 |

| Handling Precautions | PPE required | Similar; skin/eye irritant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.